N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide compound characterized by a dihydropyridazine core substituted with a 4-methoxy group, a phenyl ring at position 1, and a 4-butylphenyl carboxamide moiety at position 2. The methoxy group at position 4 likely contributes to electronic stabilization of the pyridazinone ring, while the phenyl group at position 1 may influence steric interactions in binding pockets .
Properties
IUPAC Name |
N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-4-8-16-11-13-17(14-12-16)23-22(27)21-19(28-2)15-20(26)25(24-21)18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSCJUDABLFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazine derivatives, characterized by the presence of a methoxy group and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol.
Biological Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that similar compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, pyrazole derivatives have demonstrated significant inhibitory effects against BRAF(V600E) and other cancer-related targets .
- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines is crucial in managing conditions like acute lung injury and sepsis. Compounds with similar structures have been noted for their ability to suppress the expression of cytokines such as IL-6 and TNF-α .
- Antibacterial and Antifungal Properties : Certain derivatives have exhibited promising antibacterial and antifungal activities through mechanisms that disrupt microbial cell integrity .
The mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways or cancer cell survival.
- Cell Signaling Modulation : The ability to modulate intracellular signaling pathways, such as NF-kB activation, plays a vital role in its anti-inflammatory properties.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antitumor Studies : A study on pyrazole derivatives indicated their effectiveness against various cancer cell lines by inhibiting specific tyrosine kinases .
- Anti-inflammatory Research : Research involving 4-Oxo-N-phenyl derivatives demonstrated significant reductions in inflammatory markers in vitro, suggesting potential for therapeutic use in inflammatory diseases .
- Antimicrobial Testing : A series of pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi, showing moderate to excellent antifungal activity .
Data Table
The following table summarizes the biological activities reported for related dihydropyridazine compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related pyridazinone and carboxamide derivatives:
Physicochemical Properties
- Lipophilicity : The 4-butylphenyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., methyl or methoxy groups in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Solubility : Compounds with polar groups (e.g., carbamoyl in or trifluoromethoxy in ) exhibit improved solubility in polar solvents, whereas the target compound’s butyl chain may necessitate formulation adjustments for in vivo studies.
- Metabolic Stability : Fluorinated analogs (e.g., compound 19 ) show enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
Key Research Findings
Substituent Effects : Bulky alkyl groups (e.g., butyl) improve target affinity but may reduce solubility, necessitating a balance in drug design .
Fluorine Incorporation : Fluorine at meta/para positions (e.g., compound 19 ) enhances potency and pharmacokinetics, though it introduces synthetic challenges.
Safety Profiles: Non-mutagenic thiazolidinones support the exploration of pyridazinones for long-term therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
